molecular formula C10H16N2O11P2 B12387444 [(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

Cat. No.: B12387444
M. Wt: 402.19 g/mol
InChI Key: UJLXYODCHAELLY-BWZBUEFSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate involves multiple steps. The starting materials typically include a pyrimidine derivative and a sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes involved in nucleotide metabolism or other cellular pathways. The compound can inhibit or modify the activity of these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific combination of a pyrimidine base and a sugar moiety with a phosphono hydrogen phosphate group. This unique structure allows it to interact with biological molecules in ways that other similar compounds may not .

Properties

Molecular Formula

C10H16N2O11P2

Molecular Weight

402.19 g/mol

IUPAC Name

[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18)/t6-,7-,8-/m1/s1

InChI Key

UJLXYODCHAELLY-BWZBUEFSSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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